L-Aspoxicillin trihydrate

Pharmacokinetics Hydrophilicity AUC

L-Aspoxicillin trihydrate (CAS 63358-51-0) is an injectable, amino acid-type semisynthetic penicillin. Its D-asparaginyl side chain enhances hydrophilicity, delivering higher serum concentrations and prolonged half-life compared to piperacillin. - 80% lower degradation rate in serum at 37°C, ensuring reliable 24-h in vitro potency. - No induction of C. difficile overgrowth, eliminating a key microbiome confounder. - Superior in vivo efficacy against β-lactamase-producing Bacteroides fragilis. Ideal for pharmacokinetic studies, anaerobic infection models, and pediatric translational research.

Molecular Formula C21H27N5O7S
Molecular Weight 493.5 g/mol
CAS No. 63358-51-0
Cat. No. B608477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspoxicillin trihydrate
CAS63358-51-0
SynonymsL-Aspoxicillin trihydrate;  ASPC; 
Molecular FormulaC21H27N5O7S
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C
InChIInChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)/t11-,13+,14+,15-,19+/m0/s1
InChIKeyBHELIUBJHYAEDK-QSSYGMBASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Aspoxicillin Trihydrate: Procurement Overview


L-Aspoxicillin trihydrate (CAS 63358-51-0) is an injectable, amino acid-type semisynthetic penicillin [1]. It is structurally characterized as N-methyl-D-asparaginyl-amoxicillin, bearing a hydroxyl group on its phenyl moiety that confers enhanced hydrophilicity relative to piperacillin and ampicillin [2]. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including beta-lactamase producing strains of Bacteroides fragilis [1][3].

Format Injectable amino acid-type semisynthetic penicillin probe
Spectrum Broad-spectrum activity including beta-lactamase-producing strains
Profile Enhanced hydrophilicity supports pharmacokinetic model design

L-Aspoxicillin Trihydrate: Why Substitution Fails


L-Aspoxicillin trihydrate cannot be interchanged with other extended-spectrum penicillins such as ampicillin or piperacillin without compromising specific performance attributes. Its amino acid-type side chain uniquely influences its pharmacokinetic profile, resulting in higher serum concentrations and prolonged half-life compared to piperacillin [1]. It also demonstrates superior stability in serum at 37°C and a distinctive lack of C. difficile overgrowth, a common complication of broad-spectrum antibiotic therapy [2][3]. These quantitative differences directly impact procurement decisions for research models involving anaerobic infections, sepsis, or pediatric applications.

PK Profile Amino acid side chain may shift pharmacokinetic profile relative to piperacillin or ampicillin; serum concentrations and half-life may differ.
Stability Serum stability context differs significantly; 24-hour degradation profile at 37°C may not transfer to comparator compounds.
Microbiome C. difficile overgrowth endpoint context may differ; procuring ampicillin or piperacillin may confound gastrointestinal model reproducibility.

L-Aspoxicillin Trihydrate: Evidence Guide


Enhanced Hydrophilicity vs. Piperacillin

Aspoxicillin (ASPC) exhibits higher hydrophilicity than piperacillin, ampicillin, and p-hydroxypiperacillin, as quantified by reversed-phase TLC (lower Rm value) [1]. This enhanced hydrophilicity directly correlates with greater area under the curve (AUC) values in rat pharmacokinetic studies, indicating superior systemic exposure and prolonged serum persistence [1].

Hydrophilicity vs Piperacillin
Head-to-head
Reported higher hydrophilicity (lower Rm value); correlated with higher AUC in rat model
Supports PK model comparison
Rat model; Rm values by reversed-phase TLC; AUC following 20 mg/kg dosing
Pharmacokinetics Hydrophilicity AUC Penicillin

Serum Stability vs. Piperacillin

A direct stability comparison in serum at 37°C demonstrates a marked difference between aspoxicillin and piperacillin. After 24 hours under identical conditions, only 20% of aspoxicillin degrades, whereas piperacillin undergoes complete degradation [1].

Serum Stability vs Piperacillin
Head-to-head
80% absolute reduction in degradation over 24h
Supports extended incubation assay design
In vitro; serum; 37°C; 24-hour incubation
Stability Degradation Serum Piperacillin

Anaerobic Infection Efficacy vs. Ticarcillin

In an experimental intraabdominal mixed infection model involving beta-lactamase producing B. fragilis and E. coli, the therapeutic/protective effect of aspoxicillin (ASPC) was quantified as 'much stronger' than that of ticarcillin [1]. This in vivo superiority was attributed to a combination of factors, including beta-lactamase stability, PBP binding, and pharmacokinetic properties [1].

Anaerobic Model Response vs Ticarcillin
Head-to-head
Reported context in B. fragilis/E. coli mixed infection model
Supports anaerobic model research
Animal model; beta-lactamase producing B. fragilis + E. coli
Anaerobic Infection Bacteroides fragilis In Vivo Efficacy Ticarcillin

No C. difficile Overgrowth vs. Comparators

A distinctive and quantifiable benefit of aspoxicillin is its lack of effect on C. difficile proliferation in caecal contents. In a comparative study, administration of aspoxicillin (ASPC) did not increase C. difficile bacterial counts, whereas piperacillin, ticarcillin, carbenicillin, ampicillin, and cefotaxime all significantly increased counts [1].

C. difficile Microbiome Context vs Comparators
Head-to-head
No increase in counts; all comparator beta-lactams significantly increased counts
Supports microbiome endpoint review
Animal model; measurement of C. difficile counts in caecal contents
Clostridium difficile Microbiome Anaerobic Bacteria Safety

Comparable Efficacy and Dosing vs. Piperacillin

A Phase III comparative study in severe abdominal infections demonstrated that aspoxicillin 4 g administered three times daily (tds) was equally efficacious to piperacillin 4 g administered four times daily (qds) [1]. The clinical response rates were 90% (45/50) for aspoxicillin and 91% (48/53) for piperacillin, a non-significant difference (95% CI: -12% to +11%) [1].

Dosing-Model Response vs Piperacillin
Trial context
90% vs 91% response rates; 95% CI: -12% to +11%
Supports dosing-model interpretation
Randomized study; patients with severe abdominal infections
Clinical Trial Efficacy Piperacillin Dosing

Extended Half-Life vs. Other Penicillins

Aspoxicillin demonstrates a slightly longer elimination half-life compared to other available semi-synthetic penicillins [1]. In a direct crossover study with piperacillin, serum levels of aspoxicillin were higher and its half-life was longer [2]. This class-level inference is supported by pediatric data showing a half-life of 1.65 hours after intravenous injection [3].

Elimination Half-Life Context
Context-dependent
1.65h (pediatric, 20 mg/kg IV); reported longer than piperacillin
Supports dosing-schedule model design
Class-level inference; pediatric and healthy volunteer data
Pharmacokinetics Half-Life Elimination Penicillin

L-Aspoxicillin Trihydrate: Application Scenarios


Sustained Systemic Exposure

Based on its enhanced hydrophilicity and correlation with superior AUC values in rat models [1], L-aspoxicillin trihydrate is the preferred compound for pharmacokinetic studies where high and prolonged serum concentrations are critical. Its longer elimination half-life compared to piperacillin [2] further supports this application, enabling extended sampling windows and potentially reducing the frequency of administration in chronic infection models.

Extended Serum Stability

For in vitro assays requiring 24-hour incubation at 37°C, such as time-kill studies or MIC determinations under simulated physiological conditions, L-aspoxicillin trihydrate offers a distinct advantage. Its 80% lower degradation rate compared to piperacillin in serum at 37°C [3] ensures that active drug concentrations are maintained throughout the experiment, leading to more accurate and reproducible potency assessments.

Anaerobic Infection Models

Researchers utilizing animal models of complicated intra-abdominal infections or subcutaneous abscesses involving beta-lactamase-producing Bacteroides fragilis should prioritize L-aspoxicillin trihydrate. It demonstrates superior in vivo therapeutic/protective effects compared to ticarcillin in such models [4]. Furthermore, its unique property of not inducing C. difficile overgrowth [4] eliminates a major confounding factor in gastrointestinal microbiome studies, enhancing model validity.

Pediatric Infection Research

Given its extensive clinical evaluation in pediatric populations with high efficacy rates (90.6% overall cure rate in a 318-patient study) and established safety profile [5], L-aspoxicillin trihydrate is a suitable candidate for translational research focused on pediatric infectious diseases. Its comparable clinical efficacy to piperacillin with less frequent dosing [6] provides a practical advantage for designing clinical trial simulations or developing age-appropriate formulations.

Application
Selection Property
Validation Focus
Sustained Systemic Exposure Models
Hydrophilicity profile
AUC and half-life endpoint context
Extended In Vitro Potency Assays
Serum stability context
Degradation endpoint monitoring
Anaerobic Infection Models
Anaerobic spectrum context
C. difficile and beta-lactamase endpoints
Pediatric Infection Model Research
Dosing-frequency context
Model-response endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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